molecular formula C40H72N7O17P3S B6595393 nonadecanoyl-coenzyme A CAS No. 25045-61-8

nonadecanoyl-coenzyme A

Cat. No.: B6595393
CAS No.: 25045-61-8
M. Wt: 1048.0 g/mol
InChI Key: YUJZGRUJMWKAJF-ZOUGCNRJSA-N
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Description

Nonadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a nonadecanoic acid. It is a conjugate acid of a nonadecanoyl-CoA(4-).

Mechanism of Action

Target of Action

Nonadecanoyl-CoA, also known as Coenzyme A, S-nonadecanoate or Nonadecanoyl coenzyme A, primarily targets the enzyme stearoyl-CoA desaturase . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.

Mode of Action

Nonadecanoyl-CoA interacts with its target, stearoyl-CoA desaturase, by inhibiting its activity . This interaction results in a decrease in the synthesis of unsaturated fatty acids, which are essential components of cell membranes and also serve as precursors for a variety of bioactive molecules.

Biological Activity

Nonadecanoyl-coenzyme A (Nonadecanoyl-CoA) is a crucial derivative of coenzyme A, playing significant roles in various biochemical pathways, particularly in fatty acid metabolism. This article explores its biological activity, mechanisms of action, and implications in cellular functions and pathology.

Overview of Coenzyme A

Coenzyme A (CoA) serves as a vital cofactor in numerous biochemical processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and post-translational modifications of proteins. It exists in different acylated forms, with Nonadecanoyl-CoA being one of them. The general structure of CoA includes a pantothenic acid moiety, a cysteamine unit, and an adenosine diphosphate (ADP) component, which together facilitate its diverse biological roles .

Biological Activity of Nonadecanoyl-CoA

1. Fatty Acid Metabolism

Nonadecanoyl-CoA is involved in the metabolism of long-chain fatty acids. It acts as an acyl group carrier, facilitating the transport of fatty acids into mitochondria for β-oxidation. This process is essential for energy production and the generation of metabolic intermediates . The acyl-CoA derivatives are critical in both catabolic (energy-producing) and anabolic (biosynthetic) pathways.

2. Inhibition of Enzymatic Activity

Research indicates that Nonadecanoyl-CoA can inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme that introduces double bonds into saturated fatty acids. This inhibition can modulate lipid profiles within cells, impacting membrane fluidity and signaling pathways .

3. Protein Modifications

Nonadecanoyl-CoA participates in post-translational modifications such as acylation, affecting protein function and stability. The acylation process can alter protein interactions and localization within cells, thereby influencing various metabolic pathways .

The mechanisms through which Nonadecanoyl-CoA exerts its biological effects include:

  • Acylation : The transfer of nonadecanoyl groups to specific lysine residues on proteins can regulate their activity and interaction with other cellular components.
  • Inhibition : By inhibiting key enzymes like SCD, Nonadecanoyl-CoA can shift metabolic pathways towards different lipid profiles.
  • Energy Regulation : It plays a role in maintaining energy homeostasis by regulating fatty acid oxidation rates based on cellular energy demands .

Case Studies

Several studies have highlighted the importance of Nonadecanoyl-CoA in metabolic regulation:

  • Study on Lipid Metabolism : A study demonstrated that increased levels of Nonadecanoyl-CoA correlate with reduced SCD activity in human adipocytes, leading to altered lipid composition and potential implications for obesity management .
  • Cancer Research : Research has shown that dysregulation of acyl-CoA levels, including Nonadecanoyl-CoA, is associated with tumorigenesis. Elevated levels have been linked to enhanced cell proliferation and survival in certain cancer types .

Tables of Key Findings

Biological Activity Mechanism Implications
Fatty Acid MetabolismAcyl group carrier for mitochondrial transportEnergy production
Enzyme InhibitionInhibits SCD activityModulates lipid profiles
Protein AcylationAlters protein function and interactionsImpacts metabolic pathways
Cancer AssociationDysregulated levels linked to tumorigenesisPotential therapeutic targets

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJZGRUJMWKAJF-ZOUGCNRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725130
Record name S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-61-8
Record name S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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